

physical properties of (4,4-Difluorocyclohexyl)methanol

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Compound of Interest

Compound Name: (4,4-Difluorocyclohexyl)methanol

Cat. No.: B068231

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Chemical Identity and Core Physicochemical Properties

The foundational attributes of **(4,4-Difluorocyclohexyl)methanol** are summarized below. These identifiers are critical for unambiguous documentation, procurement, and regulatory compliance.

Property	Value	Source
IUPAC Name	(4,4-difluorocyclohexyl)methanol	[1][2]
CAS Number	178312-48-6	[2][3]
Molecular Formula	C ₇ H ₁₂ F ₂ O	[1][2][3]
Molecular Weight	150.17 g/mol	[1][2][3]
Exact Mass	150.08562133 Da	[1]
SMILES	<chem>C1CC(CCC1CO)(F)F</chem>	[1][2]
InChIKey	XJZNZSLOHZLFQP-UHFFFAOYSA-N	[1][2][3]

Macroscopic and Thermodynamic Properties

The bulk physical properties of a compound dictate its handling, storage, and behavior in various physical states. **(4,4-Difluorocyclohexyl)methanol** is a viscous liquid at standard temperature and pressure.[4]

Property	Value	Conditions	Source
Appearance	Clear colorless to yellow viscous liquid	Ambient	[4]
Boiling Point	207-213 °C	760 mmHg	
Density	1.154 g/mL	25 °C	
Refractive Index (n _D)	1.431	20 °C	
Flash Point	101 °C (213.8 °F)	Closed Cup	
Topological Polar Surface Area	20.2 Å ²	[1]	
XLogP3-AA	1.7	[1]	

These properties are consistent with a molecule of its molecular weight possessing a polar hydroxyl group capable of hydrogen bonding, which elevates its boiling point compared to non-hydroxylated analogues. The high density is characteristic of fluorinated organic compounds.

Solubility Profile: A Predictive and Experimental Framework

While explicit solubility data is not widely published, the molecular structure of **(4,4-Difluorocyclohexyl)methanol**—comprising a polar alcohol group, two electronegative fluorine atoms, and a nonpolar hydrocarbon ring—suggests a nuanced solubility profile.[5] It is predicted to be miscible with polar organic solvents like methanol, ethanol, and acetone, and moderately soluble in less polar solvents such as ethyl acetate and dichloromethane.[5] Its solubility in nonpolar solvents like hexane and toluene is expected to be limited.[5]

Experimental Protocol: Solubility Determination via the Shake-Flask Method

To empirically determine the solubility, the isothermal shake-flask equilibrium method is the gold standard, providing reliable and reproducible data. The causality behind this choice rests on its ability to ensure the solution reaches saturation, a critical factor for accurate measurement.

Methodology:

- **Solvent Selection:** A panel of solvents with varying polarities should be chosen (e.g., Water, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Hexane).
- **Sample Preparation:** Add an excess amount of **(4,4-Difluorocyclohexyl)methanol** to a known volume of each selected solvent in separate sealed vials. The excess solid is crucial to ensure saturation is achieved.
- **Equilibration:** Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using an orbital shaker for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
- **Phase Separation:** Cease agitation and allow the vials to stand at the same constant temperature for at least 24 hours to ensure complete separation of the undissolved solute from the saturated solution. Centrifugation can be used to accelerate this process.
- **Quantification:** Carefully withdraw a precise aliquot from the clear, supernatant layer of each vial. Dilute the aliquot with a suitable solvent and analyze the concentration of the solute using a calibrated analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** The solubility is then calculated based on the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.



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Caption: Workflow for Solubility Determination by the Shake-Flask Method.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides a microscopic view of the molecule's structure, confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(4,4-Difluorocyclohexyl)methanol** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in an NMR tube. [6] The choice of solvent is critical; it must dissolve the sample without having signals that overlap with key analyte resonances.[7]
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Predicted Spectral Features:

- ^1H NMR: The spectrum is expected to show complex multiplets for the cyclohexyl protons between approximately 1.5-2.5 ppm. The methylene protons of the $-\text{CH}_2\text{OH}$ group would likely appear as a doublet around 3.5 ppm, coupled to the adjacent methine proton. The hydroxyl proton ($-\text{OH}$) would appear as a broad singlet, with a chemical shift that is dependent on concentration and temperature.
- ^{13}C NMR: The carbon attached to the hydroxyl group ($-\text{CH}_2\text{OH}$) is expected around 60-70 ppm. The carbons of the cyclohexane ring will appear in the 20-40 ppm range. The key feature will be the C-F carbon (C4), which will appear as a triplet due to coupling with the two fluorine atoms, likely in the range of 90-110 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation by specific bond vibrations.

Experimental Protocol:

- Sample Preparation: As the compound is a viscous liquid, the spectrum can be obtained directly by placing a small drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Data Acquisition: Place the salt plates in the spectrometer and acquire the spectrum, typically over the range of $4000\text{--}400\text{ cm}^{-1}$. A background spectrum of the clean plates should be acquired first and subtracted from the sample spectrum.

Predicted Spectral Features:

- O-H Stretch: A strong, broad absorption band is expected in the region of $3200\text{--}3600\text{ cm}^{-1}$, characteristic of the hydroxyl group involved in hydrogen bonding.[8]
- C-H Stretch: Sharp absorption bands between $2850\text{--}3000\text{ cm}^{-1}$ corresponding to the stretching vibrations of the C-H bonds in the cyclohexane and methylene groups.[9]

- C-O Stretch: A strong band in the $1000\text{-}1260\text{ cm}^{-1}$ region, indicative of the C-O single bond of the primary alcohol.[8]
- C-F Stretch: Strong, characteristic absorption bands are expected in the fingerprint region, typically between $1000\text{-}1400\text{ cm}^{-1}$, corresponding to the C-F bond stretching vibrations.

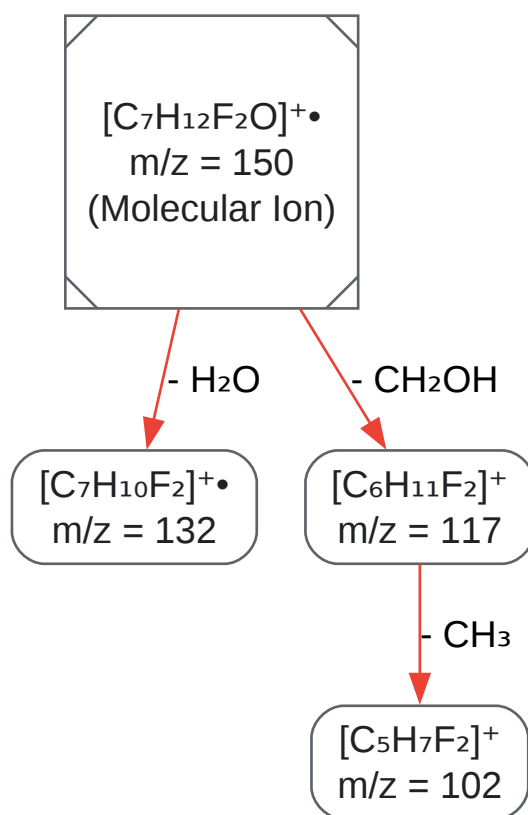
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.

Experimental Protocol:

- Sample Introduction: For a volatile compound like this, direct infusion via a heated probe or injection into a Gas Chromatograph (GC-MS) is appropriate. GC-MS offers the advantage of separating impurities prior to analysis.
- Ionization: Electron Ionization (EI) is a standard method that provides reproducible fragmentation patterns useful for structural elucidation and library matching.[10]
- Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Fragmentation Pathway: The molecular ion ($[M]^+\bullet$) at m/z 150 would be formed. Key fragmentation pathways would likely include the loss of water ($[M-H_2O]^+\bullet$), loss of a formaldehyde radical from alpha-cleavage, and fragmentation of the cyclohexane ring.



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Caption: Predicted Electron Ionization fragmentation pathway for the title compound.

Safety and Handling

(4,4-Difluorocyclohexyl)methanol is classified as a hazardous substance.[1]

- GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
- Precautions: Use only in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11] Avoid breathing vapors or mist.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] It is classified as a combustible liquid.

Conclusion

This guide has consolidated the known physical properties of **(4,4-Difluorocyclohexyl)methanol** and provided a robust framework for the experimental determination of characteristics that are not yet publicly documented. The combination of a fluorinated cyclohexane core and a primary alcohol functional group makes it a compound of significant interest. A thorough understanding of its physicochemical properties—from its boiling point and density to its spectroscopic fingerprint—is essential for harnessing its full potential in the design and synthesis of next-generation pharmaceuticals and advanced materials.

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